3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a complex organic compound featuring a cyclopropyl group and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .
Scientific Research Applications
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 3-cyclopropyl-N’-[(E)-1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings and cyclopropyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H19N5 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-9-6-11(17(2)15-9)8-14-13-7-12(10-4-5-10)16-18(13)3/h6-7,10,14H,4-5,8H2,1-3H3 |
InChI Key |
MVFZVAWJOKFNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC(=NN2C)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.